molecular formula C9H11NO B14835172 1-(2,5-Dimethylpyridin-4-YL)ethanone

1-(2,5-Dimethylpyridin-4-YL)ethanone

Cat. No.: B14835172
M. Wt: 149.19 g/mol
InChI Key: GZFQTJLOTSPVKV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylpyridin-4-yl)ethanone is a pyridine derivative characterized by a pyridine ring substituted with methyl groups at the 2- and 5-positions and an acetyl group (ethanone) at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in enzyme inhibition studies (e.g., α-glucosidase) .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(2,5-dimethylpyridin-4-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-6-5-10-7(2)4-9(6)8(3)11/h4-5H,1-3H3

InChI Key

GZFQTJLOTSPVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylpyridin-4-YL)ethanone typically involves the alkylation of 2,5-dimethylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 2,5-dimethylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyridines depending on the reagent used.

Scientific Research Applications

1-(2,5-Dimethylpyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpyridin-4-YL)ethanone depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,5-dimethylpyridin-4-yl)ethanone with analogous pyridine and phenyl derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions (Pyridine/Phenyl) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound* 2-, 5-(CH₃); 4-(COCH₃) C₉H₁₁NO ~149.19 (inferred) Methyl, acetyl
1-(3,5-Dimethylpyridin-4-yl)ethanone 3-, 5-(CH₃); 4-(COCH₃) C₉H₁₁NO 149.19 Methyl, acetyl
1-(5,6-Dimethoxypyridin-2-yl)ethanone 5-, 6-(OCH₃); 2-(COCH₃) C₉H₁₁NO₃ 193.19 Methoxy, acetyl
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone 2-(OCH₃), 5-(CH₃); 3-(COCH₃) C₉H₁₁NO₂ 179.19 Methoxy, methyl, acetyl
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2-,5-(OH); 4-(OCH₃); acetyl C₉H₁₀O₅ 198.17 Hydroxyl, methoxy, acetyl

*Inferred data based on structural analogs.

Key Findings:

Substituent Position and Electronic Effects: Methyl groups at the 2- and 5-positions (target compound) versus 3- and 5-positions () alter steric and electronic environments. Methoxy groups (e.g., ) enhance polarity and hydrogen-bonding capacity, which could improve solubility but reduce lipophilicity compared to methyl-substituted analogs .

Bioactivity Insights from Analogous Phenolic Compounds: In phenolic ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone), hydroxyl groups significantly enhance α-glucosidase inhibitory activity (IC₅₀ values) via hydrogen bonding with enzyme active sites . By contrast, pyridine-based analogs like the target compound may rely on hydrophobic interactions from methyl groups or π-π stacking with the pyridine ring .

Molecular Docking and Binding Affinity: Substituted ethanones with polar groups (e.g., hydroxyl, methoxy) exhibit stronger binding energies in docking studies. For example, gallic acid (−1.34 Kcal/mol) outperforms methyl gallate (−1.17 Kcal/mol) due to additional hydroxyl groups . While direct data for the target compound is lacking, its methyl groups may confer moderate binding via hydrophobic interactions, contrasting with methoxy-substituted derivatives that could form weaker hydrogen bonds .

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